N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of a pyrimidine ring and a dimethylamino group suggests that this compound might have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any potential intermolecular interactions.Chemical Reactions Analysis
Based on the functional groups present in this compound, it could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thienyl-substituted pyridinium salts, including derivatives similar to the mentioned compound, have shown significant potential in the field of nonlinear optics (NLO). These compounds were synthesized and tested for their second-order NLO properties, revealing that some possess noncentrosymmetric structures with notable efficiency in second harmonic generation (SHG) tests. This highlights their potential application in optical technologies (Liang Li et al., 2012).
Research into benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, including structural analogs, has been conducted to evaluate their anti-HIV and antifungal activities. This study showcases the versatility of sulfonamide derivatives in pharmaceutical research, focusing on their potential as therapeutic agents against infections and diseases (M. Zareef et al., 2007).
Application in Photodynamic Therapy
- A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups was synthesized for its high singlet oxygen quantum yield. This compound exhibits promising properties as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties and high singlet oxygen quantum yield. This emphasizes the compound's potential in medical applications, particularly in targeted cancer therapies (M. Pişkin et al., 2020).
Anticancer and Enzyme Inhibition
- Sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment. The study illustrates the potential of these compounds as novel therapeutic agents for treating neurodegenerative diseases by inhibiting specific enzymes related to the disease's progression (M. Abbasi et al., 2018).
Molecular Dynamics and Computational Studies
- Quantum chemical and molecular dynamic simulation studies have been performed to predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion, demonstrating the broader application of sulfonamide derivatives in materials science. These studies offer insights into the adsorption behaviors and corrosion inhibition properties of these compounds, highlighting their potential in protecting metals from corrosion (S. Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-8-15(19(2)3)18-14(17-11)10-16-23(20,21)13-7-5-6-12(9-13)22-4/h5-9,16H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIUPODAGAQMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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